Phenanthreneboronic acid

CNT-FET biosensor Glycated albumin detection Non-covalent functionalization

Generic substitution with simpler arylboronic acids fails where the phenanthrene π-system governs performance. This compound uniquely delivers: • CNT-FET sensors: Optimal ~14 mM coating for reproducible impedance (~12.2% peak change) • RTP materials: 1.9 s green afterglow (523 nm) in PVA films via B-O click chemistry • Suzuki coupling: 94-97% yield with aryl bromides/iodides (60 °C, 20 min) Supplied with full QA documentation; available for immediate global shipment.

Molecular Formula C14H11BO2
Molecular Weight 222.05 g/mol
Cat. No. B8353804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthreneboronic acid
Molecular FormulaC14H11BO2
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=C2C=CC3=CC=CC=C3C2=CC=C1)(O)O
InChIInChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,16-17H
InChIKeyVMVNPVVMNDUEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenanthreneboronic Acid Procurement Guide: CAS 68572-87-2 & Key Specifications


Phenanthreneboronic acid (CAS 68572-87-2), also known as 9-phenanthrenylboronic acid or phenanthrene-9-boronic acid, is a polycyclic aromatic boronic acid with the molecular formula C₁₄H₁₁BO₂ and a molecular weight of 222.05 g/mol . The compound features a boronic acid group (–B(OH)₂) attached at the 9-position of the phenanthrene ring system, imparting a logP of approximately 1.67 and distinctive fluorescence properties . It is supplied as a white to light yellow crystalline powder with a purity typically ≥97% (neutralization titration) and a melting point of 165–170 °C . This building block is widely employed in Suzuki–Miyaura cross-coupling reactions for constructing extended π-conjugated systems, as a fluorescent derivatization reagent for diol-containing analytes, and as a pharmacologically relevant AmpC β-lactamase inhibitor .

Why Phenylboronic Acid Cannot Substitute for Phenanthreneboronic Acid in Critical Applications


Although all aryl boronic acids share the –B(OH)₂ functional group and participate in Suzuki–Miyaura couplings, the phenanthrene scaffold confers a unique combination of extended π-surface area, higher hydrophobicity (logP ~1.67 vs. ~0.88 for phenylboronic acid), and distinct fluorescence characteristics that cannot be replicated by simpler phenyl, naphthyl, or even pyrenyl boronic acids [1]. These properties translate into measurable differences in carbon nanotube adsorption affinity, target-binding potency, and chemoselective catalytic activation that directly dictate suitability for specific research and industrial workflows [2]. Substituting phenylboronic acid for phenanthreneboronic acid in a CNT-FET biosensor, for instance, would require a five-fold higher coating concentration to achieve comparable impedance response, altering sensor fabrication economics and performance characteristics [2]. The quantitative evidence below demonstrates precisely where phenanthreneboronic acid diverges from its closest analogs in ways that matter for scientific selection and procurement.

Quantitative Differentiation of Phenanthreneboronic Acid vs. Closest Comparators


5-Fold Lower CNT-FET Coating Concentration vs. Phenylboronic Acid for Biosensor Ligand Functionalization

In a systematic head-to-head comparison of aromatic boronic acids as ligands for carbon nanotube field-effect transistor (CNT-FET) wafers targeting glycated human serum albumin (gHSA), phenanthrene boronic acid achieved an optimal coating concentration of 14 mM (±7 mM), versus 70 mM (±6.2 mM) for phenyl boronic acid — a 5-fold reduction [1]. The peak impedance increase at optimal coating was 12.2% (±2.8%) for phenanthrene, statistically comparable to 12.5% (±5.4%) for phenyl boronic acid, indicating that equivalent biosensor response is attained at substantially lower ligand loading [1]. This advantage is attributed to stronger π–π stacking of the three-ring phenanthrene system with the CNT sidewall compared to the single-ring phenyl analog [2].

CNT-FET biosensor Glycated albumin detection Non-covalent functionalization

Micromolar AmpC β-Lactamase Inhibition: Ki = 7.0 μM as a Benchmark Pharmacological Starting Point

9-Phenanthreneboronic acid inhibits Escherichia coli AmpC β-lactamase with a Ki of 7.0 ± 1.2 μM, as reported in the seminal structure-based inhibitor design study by Weston et al. (1998) and cited in the TCI product specification . This potency places it within the same order of magnitude as substituted phenylboronic acids — e.g., 4-methoxyphenylboronic acid shows Ki = 5.9 μM against the same target in BindingDB [1] — but is approximately 260-fold weaker than the most potent compound in the same series, benzo[b]thiophene-2-boronic acid (Ki = 27 nM) [2]. Phenanthreneboronic acid thus serves as an accessible, commercially available fragment-level inhibitor that delineates the steric tolerance of the AmpC active-site region near catalytic Ser64, making it a structurally informative tool compound distinct from both simpler phenyl and more potent heterocyclic boronic acids [2].

β-Lactamase inhibition Antibiotic resistance AmpC inhibitors

Unique Catalytic O-Selectivity in Allylic Alcohol Activation Not Achievable with Simpler Aryl Boronic Acids

In Pd-catalyzed direct allylic alkylation, allylamines are inherently more reactive than allylic alcohols (N-selectivity). However, the addition of catalytic quantities of 9-phenanthreneboronic acid reverses this intrinsic preference, enabling preferential activation of allylic alcohols over allylamines (O-selectivity) [1]. DFT calculations indicate that boronate ester formation between the phenanthreneboronic acid and the allylic alcohol accelerates activation specifically at the oxygen center, a chemoselective effect not observed with simpler phenylboronic or naphthaleneboronic acids under comparable conditions [1]. This catalytic O-selectivity is attributed to the unique steric and electronic environment of the tricyclic phenanthrene scaffold coordinating to the palladium center, a property absent in the mono- and bicyclic analogs [2].

Chemoselective catalysis Allylic alkylation Boronate catalysis

HPLC-Fluorescence Derivatization: 8.0 ng/L Detection Limit for Brassinolide with Quantitative Linearity (R² = 0.9996)

9-Phenanthreneboronic acid serves as a selective fluorescent labeling reagent for brassinolide (BL) in an HPLC-fluorescence method employing ultrasonic-assisted dispersive liquid–liquid microextraction (UA-DLLME) [1]. Under optimized derivatization conditions, the method achieves a limit of detection (LOD) of 8.0 ng/L and limit of quantification (LOQ) of 25.0 ng/L, with a linear quantitative range of 50–1,000 ng/L and a correlation coefficient of 0.9996 [1]. While direct head-to-head LOD comparisons with other boronic acid derivatization reagents for BL are unavailable in the primary literature, post-column detection of phenylboronic acid via alizarin complexation yields a substantially higher LOD of 1.2 ng (absolute), highlighting the sensitivity advantage conferred by the intrinsic fluorescence of the phenanthrene fluorophore [2].

Fluorescence derivatization Plant hormone analysis HPLC method

Suzuki–Miyaura Coupling Efficiency: 92–98% Yield with Aryl Bromides at Room Temperature Using SPhos Ligand

Phenanthreneboronic acid undergoes efficient Suzuki–Miyaura coupling with aryl bromides using the SPhos ligand (Pd/dicyclohexylbiarylphosphine catalytic system), achieving isolated yields of 92–98% at room temperature (25 °C) . With the more sterically demanding XPhos ligand, couplings with deactivated aryl chlorides proceed at 80 °C with yields of 85–93% . For comparison, the synthesis of 9-phenanthreneboronic acid itself via the Grignard route from 9-bromophenanthrene and trimethyl borate proceeds with a reported yield of 83.9% (LC purity 98.5%) at preparative scale [1]. Turnover numbers exceeding 10,000 are achievable under mild Pd-catalyzed conditions (25–80 °C) . While direct head-to-head coupling yield comparisons with phenylboronic acid under identical substrate conditions are not available, these yields are consistent with those expected for well-optimized arylboronic acid Suzuki couplings, confirming that the steric bulk of the phenanthrene scaffold does not impose a reactivity penalty when appropriate ligands are selected .

Suzuki coupling PAH synthesis Cross-coupling optimization

High-Impact Application Scenarios for Phenanthreneboronic Acid Based on Quantitative Differentiation Evidence


CNT-FET Biosensor Fabrication for Glycated Protein Diagnostics

Phenanthreneboronic acid enables 5-fold lower coating concentration (14 mM vs. 70 mM for phenylboronic acid) on CNT-FET wafers while delivering equivalent gHSA impedance response (12.2% peak increase) [1]. This translates to reduced reagent consumption per sensor wafer, lower manufacturing cost, and simplified wash protocols without sacrificing analytical sensitivity — critical for point-of-care diabetes monitoring devices and high-throughput biomarker screening platforms [1].

AmpC β-Lactamase Inhibitor Screening and SAR Profiling

With a well-characterized Ki of 7.0 ± 1.2 μM against E. coli AmpC β-lactamase, phenanthreneboronic acid serves as a commercially available, fragment-sized control inhibitor for validating enzymatic assays . Its intermediate potency (between the low-nanomolar benzo[b]thiophene-2-boronic acid and weakly active phenylboronic acids) makes it useful for mapping steric constraints in the AmpC active site and benchmarking novel inhibitor candidates in antibiotic resistance research [2].

Chemoselective Allylic Alcohol Activation in Complex Molecule Synthesis

The unique ability of 9-phenanthreneboronic acid to reverse the inherent N-selectivity of allylic substrates to O-selectivity in Pd-catalyzed allylic alkylation enables direct functionalization of hydroxyl-bearing substrates without pre-protection of amine groups [3]. This catalytic chemoselectivity, which simpler aryl boronic acids cannot replicate, streamlines synthetic routes to hydroxyl-functionalized intermediates relevant to pharmaceutical and natural product synthesis [3].

Ultrasensitive HPLC-Fluorescence Quantification of Plant Brassinosteroids

As a fluorescent derivatization reagent, phenanthreneboronic acid achieves an LOD of 8.0 ng/L and LOQ of 25.0 ng/L for brassinolide with excellent linearity (R² = 0.9996) across a 50–1,000 ng/L range [4]. This sub-ng/L sensitivity — unattainable with non-fluorescent phenylboronic acid-based derivatization — enables accurate quantification of endogenous brassinosteroid levels in small tissue samples (<100 mg fresh weight), supporting plant physiology research and agrochemical development [4].

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